3-Methyl-pyrrolidine-3-carboxylic acid

Übersicht

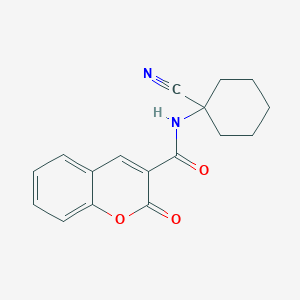

Beschreibung

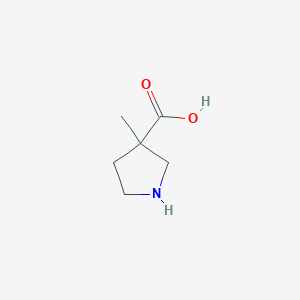

“3-Methyl-pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1427203-57-3 . It has a molecular weight of 129.16 . The IUPAC name for this compound is (S)-3-methylpyrrolidine-3-carboxylic acid . It is stored in a dark place, sealed in dry, at 2-8 degrees Celsius .

Synthesis Analysis

The synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .

Molecular Structure Analysis

The molecular structure of “3-Methyl-pyrrolidine-3-carboxylic acid” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Physical And Chemical Properties Analysis

“3-Methyl-pyrrolidine-3-carboxylic acid” is a solid substance .

Wissenschaftliche Forschungsanwendungen

Medicine: Drug Design and Development

3-methylpyrrolidine-3-carboxylic acid serves as a versatile scaffold in medicinal chemistry due to its pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine structure is known for its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide three-dimensional molecular coverage . This compound is utilized in the design of new molecules with potential therapeutic applications, including the development of selective ligands for receptors and enzymes.

Agriculture: Pesticide and Herbicide Formulation

In the agricultural sector, derivatives of pyrrolidine, such as 3-methylpyrrolidine-3-carboxylic acid, are explored for their potential use in pesticide and herbicide formulations . The structural diversity offered by the pyrrolidine ring allows for the creation of compounds that can interact with specific biological targets in pests and weeds, potentially leading to more effective and selective agrochemicals.

Material Science: Polymer Synthesis

The pyrrolidine ring is also significant in material science, particularly in the synthesis of polymers where it can be incorporated as a building block . Its presence in the polymer chain can influence the physical properties of the material, such as flexibility, durability, and chemical resistance.

Environmental Science: Biodegradation Studies

Research into the environmental applications of 3-methylpyrrolidine-3-carboxylic acid includes its role in biodegradation studies . Scientists are interested in how compounds with pyrrolidine structures are broken down by environmental factors or microorganisms, which is crucial for assessing their environmental impact and designing eco-friendly chemicals.

Biochemistry: Enzyme Inhibition

In biochemistry, 3-methylpyrrolidine-3-carboxylic acid and its derivatives are investigated for their ability to act as enzyme inhibitors . By binding to the active sites of enzymes, these compounds can regulate biochemical pathways, which is valuable in understanding disease mechanisms and developing new treatments.

Pharmacology: Therapeutic Agent Development

The pyrrolidine core of 3-methylpyrrolidine-3-carboxylic acid is significant in pharmacology for the development of therapeutic agents . Its incorporation into drug candidates can lead to a variety of biological activities, such as antimicrobial, antiviral, anticancer, and anti-inflammatory effects, making it a key component in the search for new medications .

Safety and Hazards

Zukünftige Richtungen

The future directions for “3-Methyl-pyrrolidine-3-carboxylic acid” could involve the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring is one of the most significant features that can guide medicinal chemists in this direction .

Wirkmechanismus

Target of Action

3-Methylpyrrolidine-3-carboxylic Acid is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .

Mode of Action

Pyrrolidine derivatives have been found to interact with various receptors and enzymes, influencing their activity . The specific interactions of 3-Methylpyrrolidine-3-carboxylic Acid with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Given the broad range of biological activities associated with pyrrolidine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

3-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(5(8)9)2-3-7-4-6/h7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNPHMVNQPDXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393167 | |

| Record name | 3-Methyl-pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-pyrrolidine-3-carboxylic acid | |

CAS RN |

885953-27-5 | |

| Record name | 3-Methyl-pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

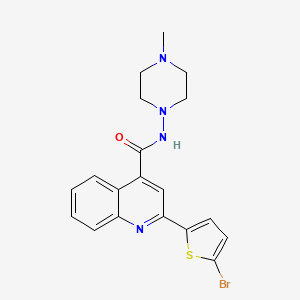

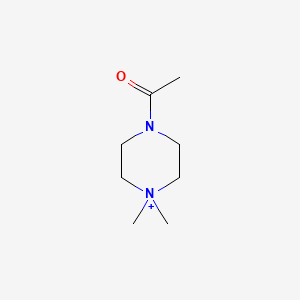

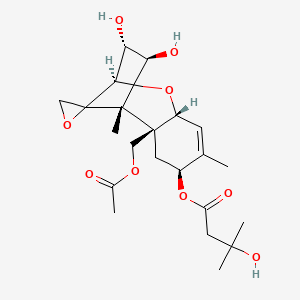

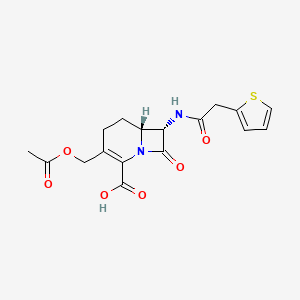

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea](/img/structure/B1231642.png)

![2-(3-Methoxyphenyl)-3,5,6,7,8,9-hexahydrocyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1231647.png)

![4-[2-Benzofuranyl(oxo)methyl]-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)pyrrolidine-2,3-dione](/img/structure/B1231648.png)

![N-(3,4-dimethylphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B1231650.png)

![(5E)-5-(9-butyl-4-methyl-2,14-dioxa-10-azapentacyclo[6.5.1.01,5.06,10.09,13]tetradecan-3-ylidene)-4-methoxy-3-methylfuran-2-one](/img/structure/B1231652.png)

![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1231660.png)